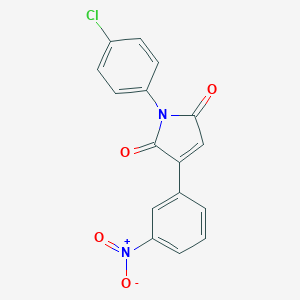![molecular formula C28H35N3O5 B393384 3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B393384.png)
3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound belonging to the xanthene family. Xanthenes are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science. This particular compound is characterized by its unique structural features, which include multiple methyl groups, a piperazine ring, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves the condensation of benzaldehyde derivatives with 1,3-cyclohexanedione in the presence of a suitable catalyst. One common method is the microwave-assisted synthesis, which offers high yields and shorter reaction times compared to conventional heating methods . The reaction is usually carried out in acetic acid under microwave irradiation, leading to the formation of the desired xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as InCl3·4H2O, Dowex-50W, and NaHSO4/SiO2 have been reported to be effective in promoting the reaction .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). The reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products
Scientific Research Applications
3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of 3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 9-(3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
Uniqueness
The uniqueness of 3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the nitrophenyl group and the piperazine ring differentiates it from other xanthene derivatives, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H35N3O5 |
|---|---|
Molecular Weight |
493.6g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-9-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C28H35N3O5/c1-27(2)13-20(32)25-22(15-27)36-23-16-28(3,4)14-21(33)26(23)24(25)17-6-7-18(19(12-17)31(34)35)30-10-8-29(5)9-11-30/h6-7,12,24H,8-11,13-16H2,1-5H3 |
InChI Key |
BEEACHYNUSEXNL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N5CCN(CC5)C)[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N5CCN(CC5)C)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B393301.png)
![5-[2-(Benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B393302.png)
![Ethyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393304.png)
![N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B393305.png)
![2-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B393306.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393307.png)
![3-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole](/img/structure/B393308.png)
![5-(2,3-Dichlorobenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393312.png)
![4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B393313.png)
![5-(2-isopropoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393318.png)
![1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B393319.png)
![10-CYCLOPENTYLIDEN-4-(2-METHYLPHENYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE](/img/structure/B393322.png)

![2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole](/img/structure/B393324.png)
